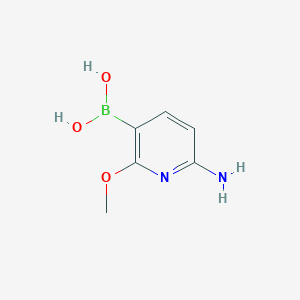

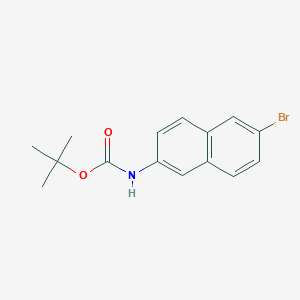

4-(Boc-Aminomethyl)pyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

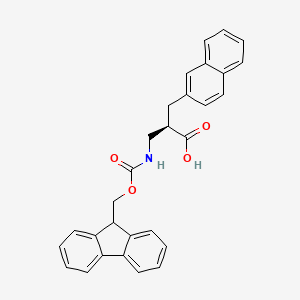

4-(Boc-Aminomethyl)pyridine-3-boronic acid (4-BAMPBA) is an organoboron compound which has been widely studied due to its potential applications in both organic synthesis and scientific research. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound, and boronic acid, a boron-containing organic compound. 4-BAMPBA has been used in various chemical and biological processes, and its unique properties have made it a valuable tool for scientists.

Applications De Recherche Scientifique

4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used in various scientific research applications, including the synthesis of peptides, proteins, and other bioactive molecules. It has also been used as a catalyst for organic reactions, such as the coupling of carboxylic acids and alcohols. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been used as a reagent for the synthesis of peptide-based inhibitors of enzymes, such as proteases and kinases.

Mécanisme D'action

4-(Boc-Aminomethyl)pyridine-3-boronic acid is a boron-containing compound which can act as a Lewis acid, meaning it can accept electrons from other molecules. This property allows 4-(Boc-Aminomethyl)pyridine-3-boronic acid to be used as a catalyst in a variety of organic reactions. For example, 4-(Boc-Aminomethyl)pyridine-3-boronic acid can facilitate the coupling of carboxylic acids and alcohols by forming a boron-oxygen-carbon bond. This bond can then be broken to form the desired product.

Biochemical and Physiological Effects

4-(Boc-Aminomethyl)pyridine-3-boronic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(Boc-Aminomethyl)pyridine-3-boronic acid can inhibit the activity of enzymes such as proteases, kinases, and phosphatases. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have antioxidant and anti-inflammatory properties. These effects may be due to the boron-containing moiety of 4-(Boc-Aminomethyl)pyridine-3-boronic acid, which has been shown to interact with proteins and other biological molecules.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Boc-Aminomethyl)pyridine-3-boronic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a catalyst for a variety of organic reactions. In addition, 4-(Boc-Aminomethyl)pyridine-3-boronic acid has been found to have potential biochemical and physiological effects, making it a valuable tool for scientists. However, 4-(Boc-Aminomethyl)pyridine-3-boronic acid also has some limitations. For example, it is not very stable at high temperatures, and it can react with other molecules in the presence of light or oxygen.

Orientations Futures

There are several potential future directions for 4-(Boc-Aminomethyl)pyridine-3-boronic acid research. One area of research is the development of new synthetic methods for the synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid and other boronic acid derivatives. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-(Boc-Aminomethyl)pyridine-3-boronic acid. Finally, research could be conducted to explore the use of 4-(Boc-Aminomethyl)pyridine-3-boronic acid as a catalyst for other organic reactions, such as the coupling of amines and carboxylic acids.

Méthodes De Synthèse

4-(Boc-Aminomethyl)pyridine-3-boronic acid is typically synthesized through a two-step process. The first step involves the reaction of boronic acid with a protected amino acid in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the amino acid with a suitable reagent such as trifluoroacetic acid. This two-step process can be used to synthesize a variety of boronic acid derivatives, including 4-(Boc-Aminomethyl)pyridine-3-boronic acid.

Propriétés

IUPAC Name |

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCMFKCMWFBVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid | |

CAS RN |

2096339-61-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

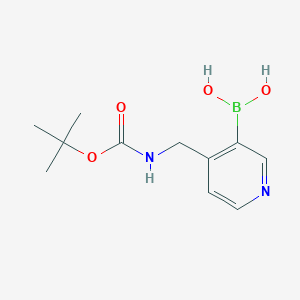

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

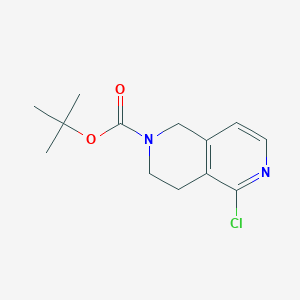

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

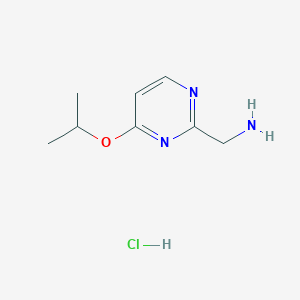

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)